molecular formula C10H8O B099556 2-Phenylfuran CAS No. 17113-33-6

2-Phenylfuran

Cat. No.: B099556
CAS No.: 17113-33-6
M. Wt: 144.17 g/mol
InChI Key: GCXNJAXHHFZVIM-UHFFFAOYSA-N
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Description

2-Phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the second position. The molecular formula of this compound is C10H8O, and it has a molecular weight of 144.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylfuran can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. Catalysts such as palladium, gold, and copper are commonly used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

2-Phenylfuran undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-Phenylfuran serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in developing antimicrobial and anticancer agents. Its derivatives have been explored for their biological activities, including inhibition of specific enzymes and receptors.

Case Study: SARS-CoV-2 Mpro Inhibitors

Recent studies have identified this compound as a potential scaffold for developing non-covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro). Virtual screening techniques revealed that this compound could serve as a starting point for further medicinal chemistry efforts aimed at anti-COVID-19 drug discovery .

Materials Science

The derivatives of this compound are being investigated for their applications in materials science, particularly in organic electronics. The unique electronic properties of this compound make it suitable for developing organic semiconductors and conductive polymers.

Applications in Organic Electronics

Research suggests that incorporating this compound units into polymer matrices can enhance their conductivity and light-emitting properties, making them valuable in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Biological Studies

In biological research, this compound is utilized as a probe to study enzyme mechanisms and interactions due to its distinct electronic characteristics. Its ability to interact with various biological targets makes it an essential tool in biochemical research.

Industrial Applications

The aromatic nature of this compound lends itself to applications in the fragrance and flavoring industries. Its derivatives are employed in synthesizing various aromatic compounds used in perfumes and food flavorings.

Properties Comparison

The unique properties of this compound set it apart from similar compounds, influencing its reactivity and application spectrum.

Target Interactions

The mechanism by which this compound exerts its effects involves interactions with various biological targets, including enzymes and receptors. Its ability to cross the blood-brain barrier suggests potential neuropharmacological applications.

Pharmacokinetics

Studies indicate that this compound exhibits high gastrointestinal absorption, making it a candidate for oral drug formulations. Its pharmacokinetic profile supports further exploration in medicinal chemistry.

Computational Chemistry Insights

Computational methods play a pivotal role in understanding the behavior of this compound and its derivatives:

  • Spectrum Simulation : Techniques such as nuclear ensemble methods have been applied to simulate UV absorption spectra, aiding in the characterization of this compound .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of this compound derivatives, facilitating the identification of potential therapeutic agents.

Comparison with Similar Compounds

2-Phenylfuran can be compared with other similar compounds such as:

Biological Activity

2-Phenylfuran (C₁₀H₈O) is an organic compound characterized by a furan ring substituted with a phenyl group. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₈O
  • Molecular Weight : 144.17 g/mol
  • Structure : this compound consists of a furan ring (a five-membered aromatic ring with oxygen) attached to a phenyl group at the second position.

This compound exhibits its biological activity through several mechanisms:

  • Cellular Signaling Pathways :
    • Research indicates that derivatives of furan, including this compound, can interact with various cellular targets, influencing signaling pathways crucial for cell survival and proliferation. For instance, studies have shown that furan derivatives can activate the Nrf2 signaling pathway, which is essential for the regulation of antioxidant responses and cytoprotection against oxidative stress .
  • Antimicrobial Activity :
    • Some studies have highlighted the antimicrobial properties of this compound and its derivatives. It has been reported that certain furan compounds exhibit activity against various pathogens, including bacteria and fungi .
  • Pharmacological Effects :
    • The compound has been investigated for its potential effects in treating diseases such as cancer and neurodegenerative disorders. Its ability to cross the blood-brain barrier suggests potential applications in neurological conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Capable of penetrating the blood-brain barrier, which is significant for central nervous system applications.
  • Metabolism : Undergoes metabolic transformations that may influence its biological activity.

Antioxidant Activity

This compound has been shown to enhance the expression of cytoprotective enzymes through Nrf2 activation. This mechanism involves the dissociation of Nrf2 from its inhibitor Keap1, leading to increased transcription of antioxidant genes .

Treatment DurationNrf2 Expression (Fold Change)Keap1 Expression (Fold Change)
Basal1.01.0
4 hours2.50.8
12 hours3.00.6
24 hours5.90.4

Antimicrobial Activity

A study demonstrated that derivatives of furan exhibit significant antimicrobial properties against pathogens such as Pneumocystis carinii. The specific activity of this compound in this context requires further exploration but suggests potential therapeutic applications .

Cytotoxicity Studies

Research has also evaluated the cytotoxic effects of this compound on cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy .

Case Studies and Research Findings

  • Case Study on Nrf2 Activation :
    • A study highlighted that pretreatment with BK3C231 (a derivative related to furan compounds) significantly increased Nrf2 levels while decreasing Keap1 levels over time, demonstrating the potential for similar mechanisms in this compound .
  • Antimicrobial Efficacy :
    • In a comparative analysis, various furan derivatives were tested against microbial strains, showing that modifications to the furan structure could enhance antimicrobial activity significantly .
  • Neuroprotective Effects :
    • Investigations into neuroprotective properties indicated that compounds like this compound could mitigate oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-phenylfuran, and how do reaction conditions influence yield?

this compound is commonly synthesized via cross-coupling reactions. A widely cited method involves the Negishi coupling of furylzinc reagents with aryl halides, achieving yields of ~54–67% . For example, in a Pd-catalyzed protocol, allyl carbonate intermediates can cyclize to form this compound under acidic conditions, requiring careful work-up to avoid premature decomposition . Key variables affecting yield include:

  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. Ni-based systems).
  • Solvent polarity (e.g., THF or DMF).
  • Temperature control to mitigate side reactions.

Table 1: Representative Synthetic Routes

MethodCatalystYield (%)Reference
Negishi CouplingPd(PPh₃)₄67
Cyclization of Allyl CarbonateAcid-mediated54

Q. How is this compound characterized structurally, and what spectral benchmarks are critical for validation?

Nuclear Magnetic Resonance (NMR) is the gold standard. Key spectral signatures include:

  • ¹H NMR : Aromatic protons at δ 7.68 (d, J = 7.6 Hz, 2H) and furan protons at δ 6.47 (dd, J = 3.2, 1.6 Hz) .
  • ¹³C NMR : Furan carbons at δ 153.8 (C2) and 104.8 (C5) .
    High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for absolute confirmation, though crystallographic data remain sparse in public databases .

Q. What are the emerging applications of this compound in drug discovery?

this compound scaffolds have shown promise in targeting viral proteases. For instance, virtual screening identified this compound derivatives as non-covalent binders of SARS-CoV-2 Mpro, with structural diversity analysis revealing unique scaffolds absent in earlier SARS-CoV-1 inhibitors . Researchers should prioritize:

  • Docking studies to assess binding affinity.
  • Synthetic modification of the furan ring (e.g., halogenation) to enhance bioactivity.

Advanced Research Questions

Q. How does regioselectivity in Diels-Alder reactions involving this compound correlate with electronic and steric effects?

this compound exhibits unusual regioselectivity in [4+2] cycloadditions. For example, reactions with N-methylmaleimide yield an 80:20 endo:exo diastereomer ratio due to the electron-donating phenyl group stabilizing the endo transition state . Computational modeling (e.g., DFT) can further elucidate substituent effects on frontier molecular orbitals (FMOs) and reaction pathways .

Table 2: Diastereoselectivity in Diels-Alder Reactions

Dienophileendo:exo RatioYield (%)Reference
N-Methylmaleimide80:2086

Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?

Conflicting data (e.g., optical properties or reactivity trends) often arise from solvent effects or incomplete conformational sampling. Time-dependent density functional theory (TDDFT) under the Tamm-Dancoff approximation has been used to simulate UV-Vis spectra of this compound, matching experimental λmax values within ±5 nm . Researchers should:

  • Validate computational models against multiple experimental datasets.
  • Account for solvent polarity and temperature in simulations.

Q. What mechanistic insights explain acid-mediated cyclization side reactions during this compound synthesis?

Acid-catalyzed cyclization of allyl carbonates to this compound is prone to side reactions (e.g., oligomerization). Kinetic studies suggest that:

  • Protonation of the carbonate intermediate accelerates cyclization but may also promote polymerization .
  • Steric hindrance from bulky substituents (e.g., tert-butyl groups) mitigates side reactions.

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?

Variations in δ values often stem from solvent effects or spectrometer calibration. For example, CDCl₃ vs. DMSO-d₆ can shift aromatic protons by up to 0.3 ppm. Best practices include:

  • Cross-referencing with literature spectra acquired under identical conditions .
  • Using internal standards (e.g., TMS) for calibration.

Q. Methodological Guidelines

  • Data Validation : Cross-check synthetic yields and spectral data against peer-reviewed sources (e.g., Org. Lett., J. Org. Chem.) .
  • Ethical Reporting : Disclose computational assumptions (e.g., basis sets, solvation models) to ensure reproducibility .
  • Literature Gaps : Prioritize studies on under-explored areas like enantioselective synthesis or photophysical properties.

Properties

IUPAC Name

2-phenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXNJAXHHFZVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333986
Record name 2-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17113-33-6
Record name 2-phenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of aniline (12.5 g, 0.134M) and i-amylnitrite (27.5 ml, 0.205M) in furan (400 ml) was stirred at 30° C. (bath temperature) for 24 hours under N2. The mixture was then washed with water and saturated NaCl solution, dried over anhydrous Na2SO4 and evaporated. The brown residue was filtered through a short column of neutral alumina (activity grade II) using pentane as an eluent. The fractions were combined and concentrated and the residue distilled in vacuo to give pure 2-phenylfuran (7.65 g, 39% yield), bp 51°-54° C. (1.0 mm). NMR (CDCl3) δ 6.45 ppm (dd, 1H, J=1.5, 3.0 Hz, furan-H4), 6.62 (d, 1H, J=4.0 Hz, furan-H3), 7.2-7.8 (m, 6H, phenyl and furan-H5).
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
i-amylnitrite
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

2-phenylfuran was prepared by the method of Example 32C from 2-bromofuran (0.93 g, 6.3 mmol), sodium carbonate (18 ml of 2M aqueous solution), phenyl boric acid (0.93 g, 7.6 mmol) and tetrakis (triphenylphosphine) palladium (0) (0.36 g, 0.32 mmol). Flash chromatography with hexane provided 0.79 g (87% yield) of a colorless liquid.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Furan-2-boronic acid (22) (3.6 g, 32.14 mmol) was coupled to bromobenzene (21) (4.2 g, 26.79 mmol) using Method E, except that Cs2CO3 (17.47 g, 53.58 mmol), Pd(PPha)4 (6.20 g, 0.54 mmol), toluene (25 mL) and EtOH (25 mL) were used and the reaction heated in a CEM Discover microwave at 140° C. (200 W, 200 psi). The crude product was purified by dry-flash chromatography eluting with EtOAc in heptane to yield the title compound. Yield: 2.94 g, 62%; LC tr 1.50 min; HPLC Purity: 84%
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
17.47 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(PPha)4
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a 0° C. solution of furan (10.2 g, 0.15 mol) in 100 mL of THF was added 2.5 M n-butyllithium (60 mL, 0.15 mol). The solution was stirred 3 h and the suspension was then added to a solution of zinc chloride (20 g, 0.15 mol) in 100 mL of THF at room temperature and stirred 1 h. In another flask bromobenzene (10.5 mL, 0.10 mol) was added to a solution of tetrakis(triphenylphosphine)palladium(0) (0.57 g, catalytic) in 300 ml THF and to this mixture was added the furyl zinc solution via cannula. The mixture was heated at 50° C. and stirred for 24 h. The reaction was cooled and quenched with 10% aqueous HCl solution (100 mL). The aqueous layer was washed with ether (2×100 mL) and the combined organic extract was washed with saturated sodium bicarbonate solution (100 mL), brine (100 mL), dried over MgSO4, filtered and concentrated. Distillation at 10 torr (b.p. 94° C.) yielded 12.1 g (81%) of 2-phenylfuran.
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Name
furyl zinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
20 g
Type
catalyst
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Phenylfuran
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